molecular formula C12H16FN B7975052 (Cyclopropylmethyl)[(3-fluoro-5-methylphenyl)methyl]amine

(Cyclopropylmethyl)[(3-fluoro-5-methylphenyl)methyl]amine

Cat. No.: B7975052
M. Wt: 193.26 g/mol
InChI Key: DXEPQEZHHJLVQN-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[(3-fluoro-5-methylphenyl)methyl]amine is a secondary amine featuring a cyclopropylmethyl group and a substituted benzyl moiety (3-fluoro-5-methylphenyl). This compound is structurally characterized by its small, strained cyclopropane ring and a halogenated aromatic system. The fluorine atom at the 3-position and methyl group at the 5-position on the phenyl ring may influence electronic properties, solubility, and biological activity.

Properties

IUPAC Name

1-cyclopropyl-N-[(3-fluoro-5-methylphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-9-4-11(6-12(13)5-9)8-14-7-10-2-3-10/h4-6,10,14H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEPQEZHHJLVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CNCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylmethyl)[(3-fluoro-5-methylphenyl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 3-fluoro-5-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: (Cyclopropylmethyl)[(3-fluoro-5-methylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like bromine for halogenation or nitric acid for nitration.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

(Cyclopropylmethyl)[(3-fluoro-5-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(3-fluoro-5-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with (Cyclopropylmethyl)[(3-fluoro-5-methylphenyl)methyl]amine:

Compound Substituents Functional Group Availability (CymitQuimica)
This compound 3-Fluoro, 5-methylphenyl, cyclopropylmethyl Secondary amine Not listed in evidence
(3-Bromophenyl)methylamine 3-Bromophenyl, cyclopropylmethyl Secondary amine Discontinued (Ref: 10-F718822)
2-(3-Fluoro-5-methylphenyl)propanoic acid 3-Fluoro, 5-methylphenyl Carboxylic acid Discontinued (Ref: 10-F645364)

Comparative Analysis

Halogen Substitution :

  • The target compound’s 3-fluoro substituent contrasts with the 3-bromo group in (3-Bromophenyl)methylamine. Fluorine’s electronegativity and smaller atomic radius may enhance metabolic stability compared to bromine, which is bulkier and polarizable .
  • Bromine’s presence in the discontinued analog could imply challenges in synthesis or toxicity, though direct evidence is unavailable.

Functional Group Differences: Compared to 2-(3-Fluoro-5-methylphenyl)propanoic acid, the target compound replaces the carboxylic acid with a secondary amine. basicity) .

Availability and Commercial Status: Structural analogs like (3-Bromophenyl)methylamine and 2-(3-Fluoro-5-methylphenyl)propanoic acid are listed as discontinued by CymitQuimica, possibly due to low demand, regulatory hurdles, or synthesis complexity .

Research Findings and Limitations

Synthetic Feasibility :

  • The cyclopropane ring and halogenated aryl groups in the target compound may pose challenges in regioselective synthesis, particularly in avoiding ring-opening reactions or halogen displacement.

Biological Activity: No direct studies on the target compound are cited. However, fluorinated benzylamines are known to exhibit CNS activity (e.g., MAO inhibitors), while cyclopropane-containing amines are explored for antimicrobial properties .

Biological Activity

(Cyclopropylmethyl)[(3-fluoro-5-methylphenyl)methyl]amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropylmethyl group attached to a 3-fluoro-5-methylphenyl moiety, which may influence its biological activity through steric and electronic effects. The structural formula can be represented as follows:

C13H15FN\text{C}_{13}\text{H}_{15}\text{F}\text{N}

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially useful in treating infections caused by resistant strains of bacteria.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, indicating its potential utility in treating inflammatory diseases.
  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting it may serve as a lead compound for anticancer drug development.

The mechanism by which this compound exerts its effects is still under investigation. However, it is believed to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular processes related to growth and survival.
  • Receptor Modulation : It could also act on various receptors, altering signaling pathways that mediate inflammation and cell proliferation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
AnticancerInhibition of cancer cell proliferation

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into their potential applications:

  • Case Study on Antimicrobial Activity :
    • A study conducted on a related compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a possible mechanism involving disruption of bacterial cell wall synthesis.
  • Case Study on Anti-inflammatory Properties :
    • Research involving animal models showed that administration of the compound led to decreased levels of pro-inflammatory cytokines, suggesting a pathway through which it could mitigate conditions such as arthritis.
  • Case Study on Anticancer Effects :
    • In vitro experiments on human cancer cell lines revealed that the compound induces apoptosis through caspase activation, highlighting its potential as an anticancer agent.

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